

Application Notes and Protocols for N-Alkylation using *tert*-Amylamine

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Compound of Interest

Compound Name: *tert*-Amylamine

Cat. No.: B128125

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Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other functional materials. Among the various methods available, reductive amination stands out as a highly efficient and versatile strategy for the formation of carbon-nitrogen bonds. This protocol focuses on the N-alkylation of ***tert*-amylamine**, a valuable building block in medicinal chemistry, via reductive amination. This method involves the reaction of ***tert*-amylamine** with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the desired N-alkylated amine. This one-pot procedure is favored for its operational simplicity, broad substrate scope, and the use of mild and selective reducing agents, which minimizes the formation of over-alkylated byproducts.

Core Principles of Reductive Amination

Reductive amination is a two-step process that is typically performed in a single reaction vessel. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine or an iminium ion. In the second step, a reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine/iminium ion to afford the corresponding N-alkylated amine.

Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), sodium cyanoborohydride (NaBH_3CN), and sodium borohydride (NaBH_4). The choice of reducing agent and solvent is critical and depends on the reactivity of the carbonyl compound and the amine.

Experimental Protocols

General Protocol for Reductive Amination of **tert**-Amylamine

This protocol provides a general procedure for the N-alkylation of **tert**-amylamine with a variety of aldehydes and ketones using sodium triacetoxyborohydride as the reducing agent.

Materials:

- **tert**-Amylamine
- Aldehyde or Ketone (e.g., benzaldehyde, acetone)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard glassware for workup and purification

Procedure:

- To a round-bottom flask charged with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol, 1.0 eq).

- Dissolve the carbonyl compound in dichloromethane or 1,2-dichloroethane (5 mL).
- Add **tert-amylamine** (1.2 mmol, 1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
- Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) to the reaction mixture in portions over 5-10 minutes.
- Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated **tert-amylamine**.

Quantitative Data

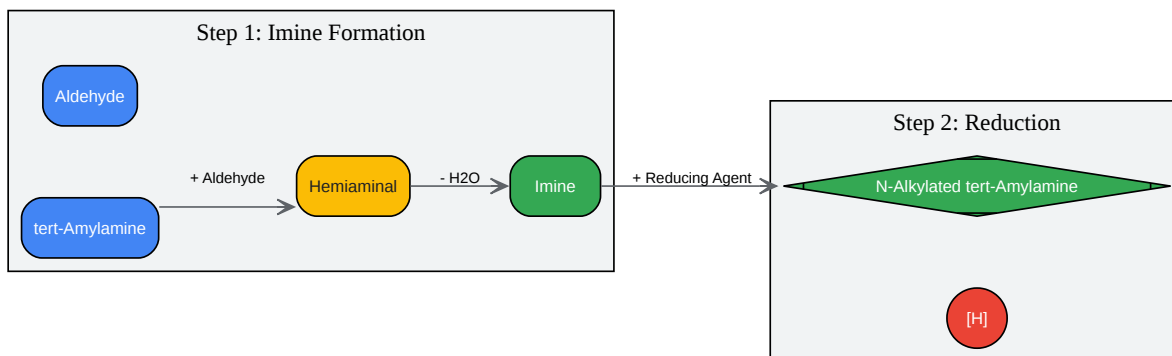
The following table summarizes representative examples of the N-alkylation of **tert-amylamine** with various carbonyl compounds, providing a basis for comparison of reaction conditions and outcomes.

| Entry | Aldehyde /Ketone | Product | Reducing Agent | Solvent | Time (h) | Yield (%) |
|-------|-----------------------|------------------------------------|------------------------|----------|----------|-----------|
| 1 | Benzaldehyde | N-Benzyl-tert-amylamine | NaBH(OAc) ₃ | DCE | 4 | 92 |
| 2 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-tert-amylamine | NaBH(OAc) ₃ | DCM | 6 | 88 |
| 3 | Acetone | N-Isopropyl-tert-amylamine | NaBH ₃ CN | Methanol | 12 | 75 |
| 4 | Cyclohexanone | N-Cyclohexyl-tert-amylamine | NaBH(OAc) ₃ | DCE | 8 | 85 |

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the reductive amination of **tert-amylamine** with an aldehyde.

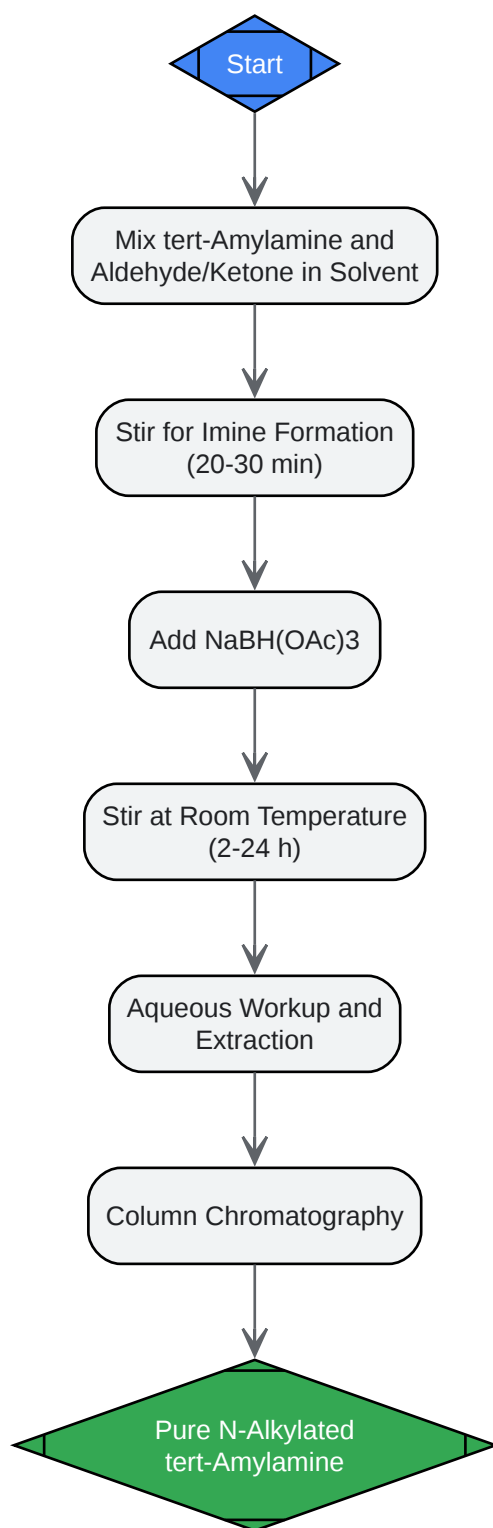


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Caption: General mechanism of reductive amination.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the N-alkylation of **tert-amylamine**.

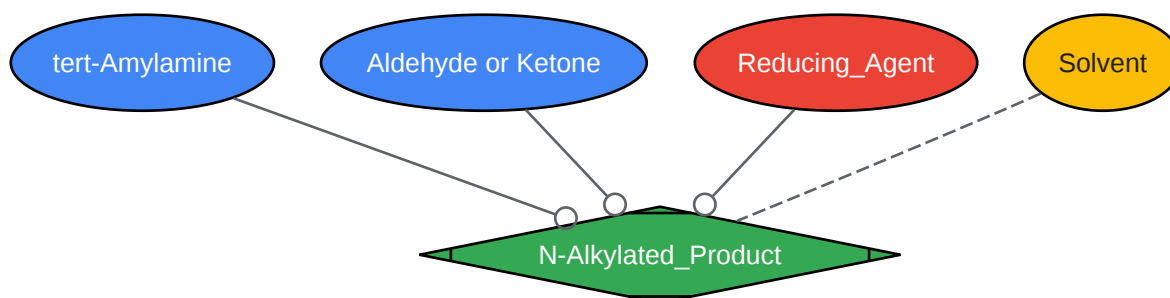


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Caption: Experimental workflow for N-alkylation.

Reagent Relationship

This diagram illustrates the logical relationship between the key reactants and reagents in the reductive amination process.



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Caption: Relationship of reagents in the reaction.

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